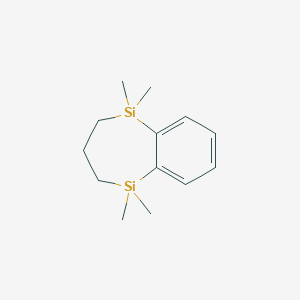
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- is a chemical compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and the presence of four methyl groups attached to the diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- typically involves the following steps:
Formation of the Benzene Ring: The initial step involves the formation of the benzene ring through a series of reactions, including Friedel-Crafts alkylation and acylation.
Formation of the Diazepine Ring: The diazepine ring is formed by the cyclization of appropriate precursors, such as amino acids or amines, with the benzene ring.
Introduction of Methyl Groups: The methyl groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and sedative properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors in the central nervous system, such as GABA receptors, to exert its effects.
Pathways Involved: The interaction with GABA receptors can lead to the modulation of neurotransmitter release, resulting in anxiolytic and sedative effects.
Comparison with Similar Compounds
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- can be compared with other similar compounds, such as:
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: This compound has a similar structure but with fewer methyl groups, which may result in different chemical and biological properties.
1H-1,5-Benzodiazepine-1-carboxylic acid, 2,3,4,5-tetrahydro-4-oxo-: This compound contains a carboxylic acid group, which can influence its reactivity and applications.
Properties
CAS No. |
556812-64-7 |
|---|---|
Molecular Formula |
C13H22Si2 |
Molecular Weight |
234.48 g/mol |
IUPAC Name |
1,1,5,5-tetramethyl-3,4-dihydro-2H-1,5-benzodisilepine |
InChI |
InChI=1S/C13H22Si2/c1-14(2)10-7-11-15(3,4)13-9-6-5-8-12(13)14/h5-6,8-9H,7,10-11H2,1-4H3 |
InChI Key |
ZADGOQBAPZZXHF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC[Si](C2=CC=CC=C21)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)
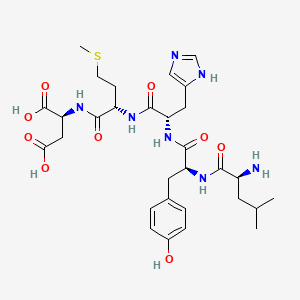
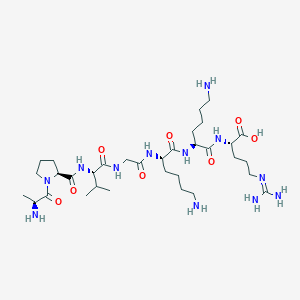
![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)
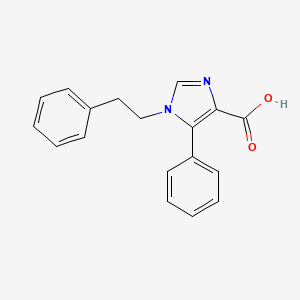
![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
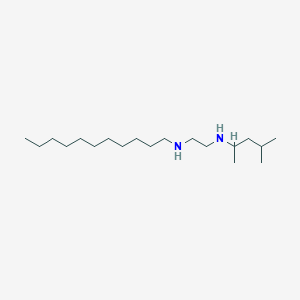
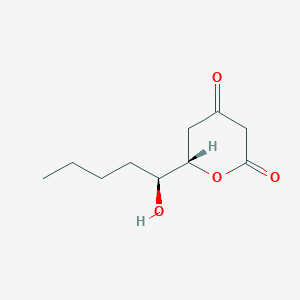

![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
